C11 Linker Length Optimizes Ternary Complex Formation
Pomalidomide-C11-NH2 features an 11-carbon alkyl linker, which occupies an intermediate position in the PROTAC linker-length spectrum relative to shorter C2 (~2-3 Å extended length) and C6 (~7-8 Å) linkers and longer C12 (~14-15 Å) and PEG-based linkers (>20 Å) [1]. Systematic linker-length studies in pomalidomide-based PROTACs have demonstrated that degradation efficiency exhibits a bell-shaped dependence on linker length, with DC50 values varying by >30-fold between suboptimal and optimal linkers [2]. For example, in a CDK6-targeting PROTAC series, compounds with varying linker lengths showed DC50 values ranging from 8.6 nM to 271.9 nM, confirming that linker selection is a critical optimization parameter [2].
| Evidence Dimension | Linker length (approximate extended conformation) |
|---|---|
| Target Compound Data | C11 alkyl chain (~13-14 Å extended length) |
| Comparator Or Baseline | C2 alkyl chain (~2-3 Å); C6 alkyl chain (~7-8 Å); C12 alkyl chain (~14-15 Å); PEG linkers (>20 Å depending on units) |
| Quantified Difference | C11 is approximately 4-6 Å longer than C6 and 1-2 Å shorter than C12 |
| Conditions | Estimated from standard bond lengths and conformations; actual effective reach depends on target protein geometry |
Why This Matters
The C11 linker provides a distinct spatial reach that may prove optimal for specific target-CRBN pairs where shorter linkers constrain ternary complex formation and longer linkers permit excessive conformational entropy that reduces degradation efficiency.
- [1] PubChem. Pomalidomide-C11-NH2 (CID 156873899). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/156873899 View Source
- [2] Rana S, et al. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders. J Med Chem. 2019;62(16):7575-7582. Table 2. View Source
